molecular formula C7H7NO2S B215172 1-Methyl-2-sulfanylpyridinium-4-carboxylate

1-Methyl-2-sulfanylpyridinium-4-carboxylate

Cat. No. B215172
M. Wt: 169.2 g/mol
InChI Key: WYFWJKTXOTZAPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-sulfanylpyridinium-4-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as MSPC and is a derivative of pyridine. It has a molecular formula of C8H8NO2S and a molecular weight of 188.22 g/mol.

Mechanism of Action

The exact mechanism of action of MSPC is not fully understood. However, it has been reported to act as a radical scavenger, which helps to prevent oxidative damage in cells. It has also been shown to inhibit the growth of certain bacteria, suggesting that it may have antibacterial properties.
Biochemical and Physiological Effects:
MSPC has been shown to have a variety of biochemical and physiological effects. It has been reported to reduce oxidative stress in cells, which can lead to a reduction in inflammation and cell damage. It has also been shown to inhibit the growth of certain bacteria, which could make it a potential candidate for use as an antibacterial agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of MSPC is its ease of synthesis, which makes it readily available for use in laboratory experiments. It is also relatively stable and has a long shelf life. However, one limitation of MSPC is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are many potential future directions for research on MSPC. One area of interest is its potential use as an antioxidant and antibacterial agent in the development of new drugs and therapies. Another potential direction is the use of MSPC in the development of new materials with improved properties, such as increased durability and resistance to degradation. Further studies are needed to fully understand the mechanisms of action of MSPC and its potential applications in various fields.

Synthesis Methods

The synthesis of MSPC involves the reaction of 2-mercaptopyridine with methyl chloroformate in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization. This method has been reported to yield MSPC with a purity of over 99%.

Scientific Research Applications

MSPC has been studied for its potential applications in various fields such as organic synthesis, electrochemistry, and material science. It has been reported to exhibit antioxidant and antibacterial properties, which make it a promising compound for use in the development of new drugs and therapies.

properties

IUPAC Name

1-methyl-2-sulfanylidenepyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-8-3-2-5(7(9)10)4-6(8)11/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFWJKTXOTZAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=S)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701205818
Record name 1,2-Dihydro-1-methyl-2-thioxo-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-sulfanylpyridinium-4-carboxylate

CAS RN

74450-99-0
Record name 1,2-Dihydro-1-methyl-2-thioxo-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74450-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-1-methyl-2-thioxo-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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